Cas no 851615-06-0 ([1,1'-Binaphthalene]-2,2'-diol, 3,3'-bis[4-(1,1-dimethylethyl)phenyl]-,(1R)-)

[1,1'-Binaphthalene]-2,2'-diol, 3,3'-bis[4-(1,1-dimethylethyl)phenyl]-,(1R)- structure
851615-06-0 structure
Nom du produit:[1,1'-Binaphthalene]-2,2'-diol, 3,3'-bis[4-(1,1-dimethylethyl)phenyl]-,(1R)-
Numéro CAS:851615-06-0
Le MF:C40H38O2
Mégawatts:550.728531360626
CID:583034

[1,1'-Binaphthalene]-2,2'-diol, 3,3'-bis[4-(1,1-dimethylethyl)phenyl]-,(1R)- Propriétés chimiques et physiques

Nom et identifiant

    • [1,1'-Binaphthalene]-2,2'-diol, 3,3'-bis[4-(1,1-dimethylethyl)phenyl]-,(1R)-
    • (R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-bi-2-naphthol
    • (R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol
    • (1R)-3,3′-Bis[4-(1,1-dimethylethyl)phenyl][1,1′-binaphthalene]-2,2′-diol (ACI)
    • Piscine à noyau: 1S/C40H38O2/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35(37(33)41)36-32-14-10-8-12-28(32)24-34(38(36)42)26-17-21-30(22-18-26)40(4,5)6/h7-24,41-42H,1-6H3
    • La clé Inchi: AHHNRWUMZXBXGH-UHFFFAOYSA-N
    • Sourire: OC1C(C2C3C(=CC=CC=3)C=C(C3C=CC(C(C)(C)C)=CC=3)C=2O)=C2C(C=CC=C2)=CC=1C1C=CC(C(C)(C)C)=CC=1

[1,1'-Binaphthalene]-2,2'-diol, 3,3'-bis[4-(1,1-dimethylethyl)phenyl]-,(1R)- PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
Y1256717-100mg
R-3,3'-Bis(4-(1,1-diMethylethyl)phenyl)-1,1'-bi-2-naphthol
851615-06-0 97%
100mg
$80 2025-02-20
A2B Chem LLC
AH56857-100mg
(S)-3,3'-Bis(4-(tert-butyl)phenyl)-[1,1'-binaphthalene]-2,2'-diol
851615-06-0 98% 99%ee
100mg
$44.00 2024-04-19
abcr
AB594107-250mg
(R)-3,3'-Bis(4-(tert-butyl)phenyl)-[1,1'-binaphthalene]-2,2'-diol; .
851615-06-0
250mg
€207.00 2024-07-19
Aaron
AR00G8UD-1g
R-3,3'-Bis(4-(1,1-diMethylethyl)phenyl)-1,1'-bi-2-naphthol
851615-06-0 97%
1g
$212.00 2025-02-10
eNovation Chemicals LLC
Y1256717-1g
R-3,3'-Bis(4-(1,1-diMethylethyl)phenyl)-1,1'-bi-2-naphthol
851615-06-0 97%
1g
$225 2025-02-25
eNovation Chemicals LLC
Y1256717-1g
R-3,3'-Bis(4-(1,1-diMethylethyl)phenyl)-1,1'-bi-2-naphthol
851615-06-0 97%
1g
$225 2025-02-20
ChemScence
CS-0087046-100mg
(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol
851615-06-0 ≥97.0%
100mg
$105.0 2022-04-26
eNovation Chemicals LLC
Y1256717-250mg
R-3,3'-Bis(4-(1,1-diMethylethyl)phenyl)-1,1'-bi-2-naphthol
851615-06-0 97%
250mg
$105 2024-06-06
Ambeed
A499734-100mg
(R)-3,3'-Bis(4-(tert-butyl)phenyl)-[1,1'-binaphthalene]-2,2'-diol
851615-06-0 98% 99%ee
100mg
$59.0 2025-02-20
Ambeed
A499734-250mg
(R)-3,3'-Bis(4-(tert-butyl)phenyl)-[1,1'-binaphthalene]-2,2'-diol
851615-06-0 98% 99%ee
250mg
$96.0 2025-02-20

[1,1'-Binaphthalene]-2,2'-diol, 3,3'-bis[4-(1,1-dimethylethyl)phenyl]-,(1R)- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C; 0 °C → rt; 30 min, rt
1.2 Reagents: Water ;  rt
Référence
Catalytic Enantioselective Nazarov Cyclization: Construction of Vicinal All-Carbon-Atom Quaternary Stereocenters
Jolit, Anais; Walleser, Patrick M.; Yap, Glenn P. A.; Tius, Marcus A., Angewandte Chemie, 2014, 53(24), 6180-6183

Méthode de production 2

Conditions de réaction
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C
Référence
Novel Axially Chiral Ligand-Enabled Copper-Catalyzed Asymmetric Oxidative Coupling of 2-Naphthols for the Synthesis of 6,6'-Disubstituted BINOLs
Wang, Pengyang; Cen, Shouyi; Gao, Jun; Shen, Ahui; Zhang, Zhipeng, Organic Letters, 2022, 24(12), 2321-2326

Méthode de production 3

Conditions de réaction
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C
Référence
Catalytic Enantioselective Nazarov Cyclization
Jolit, Anais; Dickinson, Cody F.; Kitamura, Kei; Walleser, Patrick M.; Yap, Glenn P. A.; et al, European Journal of Organic Chemistry, 2017, 2017(40), 6067-6076

Méthode de production 4

Conditions de réaction
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 24 h, rt
1.2 Reagents: Water ;  0 °C
Référence
Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement
Romanov-Michailidis, Fedor; Guenee, Laure; Alexakis, Alexandre, Angewandte Chemie, 2013, 52(35), 9266-9270

Méthode de production 5

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 90 °C; 3 h, 90 °C
Référence
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; Parnes, Regev; Toste, F. Dean; Pappo, Doron, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

Méthode de production 6

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Chloroform ;  reflux
Référence
Catalytic Asymmetric (3 + 3) Cycloaddition of Oxyallyl Zwitterions with α-Diazomethylphosphonates
Liu, Yan ; Peng, Xian; She, Rui; Zhou, Xin; Peng, Yungui, Organic Letters, 2021, 23(18), 7295-7300

[1,1'-Binaphthalene]-2,2'-diol, 3,3'-bis[4-(1,1-dimethylethyl)phenyl]-,(1R)- Preparation Products

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:851615-06-0)[1,1'-Binaphthalene]-2,2'-diol, 3,3'-bis[4-(1,1-dimethylethyl)phenyl]-,(1R)-
A1055254
Pureté:99%
Quantité:1g
Prix ($):217.0